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Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

JNJ-26489112: An Evaluation of Anticonvulsant
Efficacy in Seizure Models

An objective comparison of the clinical data for INJ-26489112 against preclinical data for its
predecessor, topiramate, and other established anticonvulsant drugs in various seizure models.

JNJ-26489112, a novel anticonvulsant agent developed by Johnson & Johnson, was designed
as a successor to topiramate with an expectation of a more favorable side-effect profile due to
its lack of activity against carbonic anhydrase. While the clinical development of INJ-26489112
for epilepsy has not progressed to market approval, this guide provides a comprehensive
overview of its validated anticonvulsant effects based on available clinical data. In the absence
of publicly available preclinical studies on JNJ-26489112 in common seizure models, this guide
will draw comparisons with the extensive preclinical data of its predecessor, topiramate, and
other standard anticonvulsants in the maximal electroshock (MES), pentylenetetrazole (PTZ),
and amygdala kindling models. This approach offers valuable context for researchers,
scientists, and drug development professionals in the field of epilepsy treatment.

Clinical Validation in Photosensitive Epilepsy

A key clinical study investigated the efficacy of INJ-26489112 in adult patients with
photosensitive epilepsy. This multicenter, single-blind, placebo-controlled, exploratory study
assessed the ability of single oral doses of INJ-26489112 to suppress the photoparoxysmal-
EEG response (PPR) induced by intermittent photic stimulation (IPS).

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1673008?utm_src=pdf-interest
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The study demonstrated a dose-dependent effect on the suppression of PPR. A positive
response, defined as a reduction in the standardized photosensitive range (SPR), was
observed in the majority of patients at all tested doses. Complete suppression of the SPR was
also dose-dependent. JNJ-26489112 was generally well-tolerated, with the most common
adverse events being mild headache, dizziness, and nausea.

Table 1: Clinical Efficacy of INJ-26489112 in Photosensitive Epilepsy

Complete Suppression

Dose of JNJ-26489112 Positive Response Rate o

1000 mg 3/4 patients 0/4 patients
2000 mg 3/4 patients 1/4 patients
3000 mg 2/3 patients 2/3 patients

Comparative Preclinical Data of Topiramate

To provide a framework for understanding the potential anticonvulsant profile of INJ-26489112,
this section summarizes the preclinical efficacy of its predecessor, topiramate, in three standard

seizure models.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the ability of a compound to prevent
the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

Table 2: Efficacy of Topiramate in the MES Test

) Route of
Species L. . ED50 (mgl/kg) Reference
Administration
Rat Oral 13.5
Mouse Oral 40.9

Pentylenetetrazole (PTZ)-Induced Seizure Model
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The PTZ seizure model is used to identify compounds that can raise the seizure threshold and
is predictive of efficacy against absence and myoclonic seizures. Topiramate has shown
efficacy in blocking PTZ-induced clonic seizures, although at higher doses compared to its
efficacy in the MES test.

Amygdala Kindling Model

The amygdala kindling model is a model of temporal lobe epilepsy, the most common form of
focal epilepsy in adults. This model is valuable for assessing the potential of a drug to suppress
focal seizures and prevent epileptogenesis. Topiramate has demonstrated potent, dose-related
inhibition of amygdala-kindled seizures in rats.

Table 3: Efficacy of Topiramate in the Amygdala Kindling Model (Rat)

Seizure Parameter Route of Administration ED50 (mgl/kg)
Forelimb Clonus Oral 7.25
Amygdala Afterdischarge Oral 7.09
Cortical Afterdischarge Oral 7.12
Forelimb Clonus Intraperitoneal 10.6
Amygdala Afterdischarge Intraperitoneal 13.9
Cortical Afterdischarge Intraperitoneal 10.4

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below.

Maximal Electroshock (MES) Seizure Test Protocol

The MES test is a standard preclinical assay for anticonvulsant activity.

e Animal Preparation: Adult male rodents (mice or rats) are used. Prior to the test, the corneas
are anesthetized with a drop of 0.5% tetracaine hydrochloride solution.
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Stimulation: A constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for
0.2 seconds) is delivered through corneal electrodes.

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the

seizure.

Drug Administration: The test compound is administered orally or intraperitoneally at various
doses and at a predetermined time before the electrical stimulation.

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension
is calculated as the median effective dose (ED50).

Pentylenetetrazole (PTZ) Seizure Test Protocol

The PTZ test assesses a compound's ability to raise the seizure threshold.

Animal Preparation: Adult male rodents are used.

Drug Administration: The test compound is administered at various doses prior to PTZ
injection.

PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice,
subcutaneously) is administered.

Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of
clonic seizures lasting for at least 5 seconds.

Endpoint: Protection is defined as the absence of a clonic seizure during the observation
period.

Data Analysis: The ED50, the dose that protects 50% of animals from clonic seizures, is
determined.

Amygdala Kindling Protocol

This model involves the repeated electrical stimulation of the amygdala to induce a progressive

and permanent increase in seizure susceptibility.
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o Electrode Implantation: Under anesthesia, a bipolar electrode is stereotaxically implanted
into the basolateral amygdala of adult male rats.

» Kindling Stimulation: After a recovery period, a brief, low-intensity electrical stimulus (e.g., 60
Hz, 1-second train) is delivered to the amygdala once or twice daily.

e Seizure Scoring: The behavioral seizure response is scored according to a standardized
scale (e.g., Racine's scale). The duration of the afterdischarge (epileptiform activity recorded
on EEG after the stimulus) is also measured.

o Fully Kindled State: Animals are considered fully kindled when they consistently exhibit a
generalized convulsive seizure (e.g., stage 5 on Racine's scale) in response to the
stimulation.

e Drug Testing: Once fully kindled, the effect of the test compound on seizure severity and
afterdischarge duration is evaluated by administering the drug prior to the kindling
stimulation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for
the preclinical seizure models discussed.

Pre-Treatment Experiment Observation & Analysis

Animal Preparation Drug Administration Corneal Electrical Stimulation Observe for Tonic Calculate EDS0

(Rodent) (Vehicle or JNJ-26489112/Comparator) (MES) Hindlimb Extension
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Maximal Electroshock (MES) Seizure Test Workflow
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Pre-Treatment Experiment Observation & Analysis
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Pentylenetetrazole (PTZ) Seizure Test Workflow
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Amygdala Kindling Model Workflow

Conclusion
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The available clinical data for INJ-26489112 demonstrates its anticonvulsant activity in a
human model of photosensitive epilepsy, with a clear dose-response relationship. While direct
preclinical comparisons in standard seizure models are not publicly available, the extensive
preclinical data for its predecessor, topiramate, show robust efficacy in the MES, PTZ, and
amygdala kindling models. This suggests that INJ-26489112, as a structurally related
compound, may also possess a broad spectrum of anticonvulsant activity. However, without
direct comparative preclinical studies, any conclusions about its relative potency and efficacy in
different seizure types remain speculative. This guide highlights the importance of
comprehensive preclinical evaluation in the development of new antiepileptic drugs and
provides a framework for interpreting the available data on JNJ-26489112 within the broader
context of anticonvulsant research.

 To cite this document: BenchChem. [Validating the anticonvulsant effects of INJ-26489112 in
different seizure models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673008#validating-the-anticonvulsant-effects-of-jnj-
26489112-in-different-seizure-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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